molecular formula C23H39ClN4O3S B1262640 Naluzotan hydrochloride CAS No. 740873-82-9

Naluzotan hydrochloride

Número de catálogo: B1262640
Número CAS: 740873-82-9
Peso molecular: 487.1 g/mol
Clave InChI: QBACIVGQRFVOBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis del hidrocloruro de naluzotan implica varios pasos, comenzando con la preparación del núcleo de fenilpiperazina. La ruta sintética normalmente incluye:

Los métodos de producción industrial del hidrocloruro de naluzotan probablemente implicarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.

3. Análisis de las Reacciones Químicas

El hidrocloruro de naluzotan experimenta varios tipos de reacciones químicas:

    Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el hidrocloruro de naluzotan, lo que puede alterar sus propiedades farmacológicas.

    Sustitución: El compuesto puede sufrir reacciones de sustitución, en las que un grupo funcional es reemplazado por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfoxidos o sulfonas, mientras que la reducción podría dar como resultado la formación de aminas o alcoholes.

4. Aplicaciones de la Investigación Científica

Análisis De Reacciones Químicas

Naluzotan hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its pharmacological properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

A. Anxiety Disorders

Naluzotan has shown promise in clinical trials for the treatment of anxiety disorders:

  • Clinical Trials : A double-blind, placebo-controlled trial demonstrated that Naluzotan significantly reduced anxiety symptoms in patients diagnosed with generalized anxiety disorder (GAD) .
  • Dosage : Patients received an oral dose of 80 mg daily over an eight-week period.

B. Depression

The compound's agonistic action on the 5-HT1A receptor suggests potential efficacy in treating depression:

  • Research Findings : Studies indicate that Naluzotan may alleviate depressive symptoms by enhancing serotonin transmission .

C. Epilepsy

Naluzotan is under investigation for its effects on epilepsy:

  • Mechanism : It is hypothesized that by increasing serotonin activity at the 5-HT1A receptor sites, Naluzotan may reduce the incidence and severity of seizures .
  • Clinical Safety : In trials involving over 400 patients, Naluzotan was reported to be safe and well-tolerated .

Data Tables

Study TypeConditionOutcomeReference
Double-Blind TrialGeneralized Anxiety DisorderSignificant reduction in anxiety
Open-label StudyGeneralized Anxiety DisorderWell-tolerated over 28 days
Phase II TrialEpilepsySafe and well-tolerated

Case Study 1: Generalized Anxiety Disorder

In a randomized controlled trial involving adult participants with generalized anxiety disorder, Naluzotan was administered at a dose of 80 mg daily. The results indicated a statistically significant reduction in anxiety scores compared to placebo after eight weeks of treatment. Participants reported improvements in overall well-being and a decrease in anxiety-related symptoms.

Case Study 2: Epilepsy Management

In patients with localization-related epilepsy, Naluzotan was evaluated for its ability to enhance serotonin receptor binding as measured by positron emission tomography (PET) scans. The findings suggested that increased receptor activity correlated with reduced seizure frequency and severity, supporting the hypothesis that Naluzotan could serve as an adjunctive therapy in epilepsy management.

Comparación Con Compuestos Similares

El hidrocloruro de naluzotan es único en su acción dual como agonista parcial del receptor 5-HT1A y agonista del receptor sigma. Los compuestos similares incluyen:

El hidrocloruro de naluzotan destaca por su acción adicional en el receptor sigma, lo que puede mejorar su potencial terapéutico en comparación con otros compuestos similares .

Actividad Biológica

Naluzotan hydrochloride, also known as PRX-00023, is a compound under investigation primarily for its potential in treating epilepsy and anxiety disorders. It functions as a dual serotonin (5-HT1A) receptor agonist and sigma-1 receptor antagonist, which positions it uniquely within the pharmacological landscape. This article delves into its biological activity, synthesizing data from various studies and clinical trials to provide a comprehensive overview.

  • Molecular Formula : C23H39ClN4O3S
  • Molar Mass : 450.64 g/mol
  • CAS Number : 740873-82-9

Naluzotan acts primarily as a selective agonist of the 5-HT1A receptor, which is implicated in mood regulation and anxiety. By stimulating this receptor, Naluzotan is believed to enhance serotonergic neurotransmission, potentially reducing seizure frequency and severity in epilepsy patients. Additionally, its antagonistic action on sigma-1 receptors may contribute to its anxiolytic effects.

Antiepileptic Effects

Naluzotan has been evaluated for its antiseizure properties in several studies. The following table summarizes key findings from these investigations:

Study ReferenceModel UsedDoseOutcome
Animal models of epilepsyVariesDemonstrated significant reduction in seizure frequency
Human clinical trials80 mg/dayWell-tolerated with reduced incidence of seizures in patients with localization-related epilepsy

In clinical trials involving over 400 patients, Naluzotan was reported to be safe and well-tolerated, with fewer adverse effects compared to placebo groups . The compound's ability to enhance 5-HT1A receptor activity is thought to be crucial for its therapeutic effects in epilepsy.

Anxiolytic Effects

Naluzotan has also been investigated for its potential in treating generalized anxiety disorder (GAD). Clinical studies have shown that:

  • Efficacy : In randomized controlled trials, Naluzotan demonstrated significant improvements in anxiety symptoms measured by scales such as the Hamilton Anxiety Rating Scale (HAM-A) and the Montgomery-Asberg Depression Rating Scale (MADRS).
  • Side Effects : The most common side effect reported was headache (15% of patients), which was slightly higher than the placebo group (10%) .

Case Studies

Several case studies have highlighted Naluzotan's effectiveness in specific patient populations:

  • Case Study on Epilepsy : A patient with refractory localization-related epilepsy showed a marked decrease in seizure episodes after initiating treatment with Naluzotan, supporting its role as an adjunctive therapy.
  • Case Study on Anxiety : Patients diagnosed with GAD experienced significant reductions in anxiety levels after eight weeks of treatment with Naluzotan compared to those receiving a placebo.

Comparative Analysis with Other Treatments

To contextualize Naluzotan's efficacy, it is beneficial to compare it against other established treatments for epilepsy and anxiety disorders:

Drug NameMechanism of ActionEfficacy in EpilepsyEfficacy in Anxiety
LevetiracetamSV2A bindingHighLow
LamotrigineVoltage-gated sodium channel blockerModerateLow
Naluzotan5-HT1A agonist & σ1 antagonistModerateHigh

Propiedades

Número CAS

740873-82-9

Fórmula molecular

C23H39ClN4O3S

Peso molecular

487.1 g/mol

Nombre IUPAC

N-[3-[4-[4-(cyclohexylmethylsulfonylamino)butyl]piperazin-1-yl]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C23H38N4O3S.ClH/c1-20(28)25-22-10-7-11-23(18-22)27-16-14-26(15-17-27)13-6-5-12-24-31(29,30)19-21-8-3-2-4-9-21;/h7,10-11,18,21,24H,2-6,8-9,12-17,19H2,1H3,(H,25,28);1H

Clave InChI

QBACIVGQRFVOBZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCNS(=O)(=O)CC3CCCCC3.Cl

SMILES canónico

CC(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCNS(=O)(=O)CC3CCCCC3.Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.